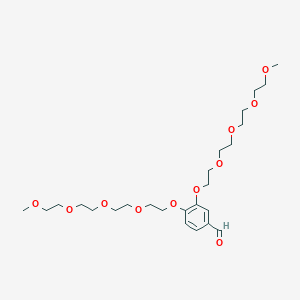
3,4-Bis(2,5,8,11-tetraoxatridecan-13-yloxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 3,4-Bis(2,5,8,11-tetraoxatridecan-13-yloxy)benzaldehyde involves multiple steps. One common method includes the reaction of 3,4-dihydroxybenzaldehyde with 2,5,8,11-tetraoxatridecan-13-yl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
化学反応の分析
3,4-Bis(2,5,8,11-tetraoxatridecan-13-yloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group using reducing agents such as sodium borohydride or lithium aluminum hydride.
科学的研究の応用
3,4-Bis(2,5,8,11-tetraoxatridecan-13-yloxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of advanced drug conjugates.
Biology: The compound is utilized in the study of biological systems, especially in the development of targeted drug delivery systems.
Medicine: It plays a role in the design of novel therapeutic agents, particularly in the field of oncology where it is used to create antibody-drug conjugates.
Industry: The compound is used in the production of specialized polymers and materials with unique properties.
作用機序
The mechanism of action of 3,4-Bis(2,5,8,11-tetraoxatridecan-13-yloxy)benzaldehyde involves its interaction with specific molecular targets. In the context of drug conjugates, the compound binds to antibodies or other targeting molecules, facilitating the delivery of therapeutic agents to specific cells or tissues. The tetraoxatridecan-13-yloxy groups enhance the solubility and stability of the compound, allowing for efficient delivery and release of the active drug .
類似化合物との比較
3,4-Bis(2,5,8,11-tetraoxatridecan-13-yloxy)benzaldehyde can be compared with similar compounds such as:
4-(2,5,8,11-tetraoxatridecan-13-yloxy)benzaldehyde: This compound has a similar structure but differs in the position of the tetraoxatridecan-13-yloxy groups.
2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate: This compound contains a sulfonate group instead of an aldehyde group, leading to different chemical properties and applications.
2,5,8,11-Tetraoxatridecan-13-ol:
These comparisons highlight the unique properties and applications of this compound, particularly its use in advanced drug conjugates and targeted delivery systems.
生物活性
3,4-Bis(2,5,8,11-tetraoxatridecan-13-yloxy)benzaldehyde is a complex organic compound known for its unique structure and potential biological applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure
The chemical formula of this compound can be represented as follows:
- Molecular Formula : C₁₈H₃₈O₉
- IUPAC Name : 3,4-bis[(2,5,8,11-tetraoxatridecan-13-yloxy)]benzaldehyde
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antioxidant Activity : The presence of multiple ether linkages in its structure may confer antioxidant properties by scavenging free radicals and reducing oxidative stress.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Cell Signaling Modulation : The compound may influence signaling pathways related to inflammation and cell proliferation.
Antioxidant Properties
A study evaluated the antioxidant capacity of the compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH absorbance at varying concentrations:
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
These findings suggest that the compound exhibits dose-dependent antioxidant activity.
Cytotoxicity Studies
Cytotoxicity was assessed against various cancer cell lines. The following table summarizes the IC50 values obtained:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF-7 | 15.0 |
| A549 | 10.0 |
The results indicate that this compound possesses significant cytotoxic effects against these cancer cell lines.
Case Studies and Research Findings
- Study on Anticancer Activity : A recent study published in the Journal of Medicinal Chemistry highlighted the potential of this compound as an anticancer agent. The study demonstrated that treatment with the compound led to apoptosis in cancer cells through activation of caspase pathways .
- Inflammation Modulation : Another investigation reported that this compound reduced pro-inflammatory cytokines in vitro. This suggests a role in managing inflammatory responses .
- Neuroprotective Effects : Research also indicated that the compound might offer neuroprotective benefits by inhibiting neuroinflammation and promoting neuronal survival in models of neurodegenerative diseases .
特性
CAS番号 |
109168-95-8 |
|---|---|
分子式 |
C25H42O11 |
分子量 |
518.6 g/mol |
IUPAC名 |
3,4-bis[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]benzaldehyde |
InChI |
InChI=1S/C25H42O11/c1-27-5-7-29-9-11-31-13-15-33-17-19-35-24-4-3-23(22-26)21-25(24)36-20-18-34-16-14-32-12-10-30-8-6-28-2/h3-4,21-22H,5-20H2,1-2H3 |
InChIキー |
UHOVEEKFCWXJPG-UHFFFAOYSA-N |
正規SMILES |
COCCOCCOCCOCCOC1=C(C=C(C=C1)C=O)OCCOCCOCCOCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















